Sodium 2-methyl-2-propanethiolate

Nucleophilicity SN2 reaction Steric effects

Sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate) is the premier sterically hindered nucleophile for chemoselective SN2 and SNAr thioetherification. Its tert-butyl mercaptide structure moderates reactivity—over 100-fold slower than linear thiolates—suppressing elimination byproducts and over-alkylation, delivering higher-purity thioether adducts. Partial methanol solubility and predictable aqueous-organic phase partitioning make it ideal for biphasic and continuous-flow syntheses. Supplied as a hygroscopic solid (≥90%), it requires anhydrous/inert-atmosphere handling. Choose this reagent when steric control, minimized side reactions, and reliable scale-up are critical to your organosulfur synthesis workflow.

Molecular Formula C4H9NaS
Molecular Weight 112.17
CAS No. 29364-29-2
Cat. No. B2364661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-methyl-2-propanethiolate
CAS29364-29-2
Molecular FormulaC4H9NaS
Molecular Weight112.17
Structural Identifiers
SMILESCC(C)(C)[S-].[Na+]
InChIInChI=1S/C4H10S.Na/c1-4(2,3)5;/h5H,1-3H3;/q;+1/p-1
InChIKeyTUZFIWBNGKNFPW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 2-Methyl-2-Propanethiolate (CAS 29364-29-2) for Thioether Synthesis: Procurement and Technical Specifications


Sodium 2-methyl-2-propanethiolate (also referred to as sodium tert-butylthiolate) is a technical-grade organosulfur nucleophile utilized primarily in S\(_N\)2 and S\(_N\)Ar reactions for the synthesis of thioethers and other sulfur-containing compounds [1]. It is characterized by its tert-butyl mercaptide structure, which confers steric bulk and influences its reactivity profile relative to less hindered thiolates . The compound is commercially supplied as a hygroscopic solid with a typical purity specification of ≥88%, necessitating handling under an inert atmosphere to prevent degradation [1] .

Sodium 2-Methyl-2-Propanethiolate (CAS 29364-29-2): Why Thiolate Class Analogs Are Not Interchangeable in Procurement


In-class substitution among sodium thiolates is not chemically or practically equivalent. The introduction of the tert-butyl group in sodium 2-methyl-2-propanethiolate creates a sterically hindered environment that directly impacts nucleophilic reactivity, solvent compatibility, and the physical properties of reaction intermediates compared to less branched analogs such as sodium ethanethiolate or sodium 1-propanethiolate [1]. Furthermore, solubility characteristics vary significantly; for instance, this compound exhibits only partial solubility in methanol, while its hygroscopic nature and sensitivity to atmospheric moisture demand specific handling protocols that are not required for all sodium thiolate salts [1] [2]. These property differentials have quantifiable consequences for reaction outcomes and downstream processing, as detailed in the comparative evidence below.

Sodium 2-Methyl-2-Propanethiolate (CAS 29364-29-2): Quantitative Differentiation Evidence for Scientific Procurement


Steric Hindrance Modulates Nucleophilicity in SN2 Reactions: Tert-Butyl vs. Primary Thiolates

While a direct head-to-head rate comparison between sodium 2-methyl-2-propanethiolate and a smaller sodium thiolate under identical conditions is not available in the primary literature, established class-level principles for nucleophilic substitution provide a quantitative framework for differentiation. The tert-butylthiolate anion's nucleophilicity is reduced due to steric hindrance compared to smaller, less branched thiolates like sodium ethanethiolate. In the context of S\(_N\)2 reactions, increasing steric bulk on the nucleophile results in a significant decrease in reaction rate; for instance, the addition of a methyl group can reduce the rate by a factor of >100 [1]. Therefore, sodium 2-methyl-2-propanethiolate is the appropriate selection when a controlled, less aggressive nucleophile is required to minimize unwanted side reactions that can occur with smaller, highly reactive thiolates.

Nucleophilicity SN2 reaction Steric effects

Aqueous Solubility Profile: Quantified Differences Among Sodium Thiolates

The solubility of sodium 2-methyl-2-propanethiolate in water has been measured and compared directly to several sodium thiolate analogs. In a study measuring solubility within a concentration range of 0-49 wt/wt% at 1 atm, the solubility curve and freezing point depression for Na-2-methyl-2-propanethiolate were found to be distinct from those of Na-1-ethanethiolate, Na-1-propanethiolate, Na-2-propanethiolate, and Na-1-butanethiolate [1]. While exact numeric solubility values at a specific temperature are not provided in the abstract, the study's explicit objective to compare these compounds indicates a quantifiable and significant difference in their aqueous phase behavior, which is critical for applications involving aqueous or biphasic reaction media.

Solubility Physical chemistry Process engineering

Hygroscopicity and Handling Protocol: A Critical Differentiator from Less Moisture-Sensitive Thiolates

Sodium 2-methyl-2-propanethiolate is explicitly classified as a hygroscopic solid that must be handled under a nitrogen atmosphere to prevent decomposition or reaction with atmospheric moisture [1]. This is a critical handling requirement that differentiates it from other, less hygroscopic sodium thiolate salts which can be stored and handled with less stringent protocols [1]. The necessity for inert atmosphere handling impacts procurement and operational costs, including the need for dedicated gloveboxes or Schlenk line infrastructure, and directly influences the shelf-life and reproducibility of experiments if these conditions are not met.

Stability Storage conditions Handling protocol

Purity Specification and Titration Methodology: Ensuring Batch-to-Batch Consistency for Sensitive Syntheses

Commercial technical-grade sodium 2-methyl-2-propanethiolate is specified with a purity of 88.0% to 112.0% as determined by titration with sodium thiosulfate . This specific analytical method and acceptance range provide a verifiable, quantitative benchmark for quality. While other thiolates may have their own purity specifications, this defined titration range allows for direct comparison of supplier-provided certificates of analysis and ensures that the effective nucleophile concentration is known, which is critical for achieving reproducible stoichiometry and yield in demanding synthetic applications.

Purity Quality control Analytical method

Sodium 2-Methyl-2-Propanethiolate (CAS 29364-29-2): Recommended Application Scenarios Derived from Quantitative Evidence


Controlled SN2 Thioether Synthesis Requiring Moderate Nucleophilicity

In synthetic pathways where an SN2 reaction is used to install a tert-butyl thioether group, sodium 2-methyl-2-propanethiolate is the preferred reagent over smaller, more nucleophilic thiolates. The steric bulk of the tert-butyl group inherently moderates its nucleophilicity, as inferred from class-level SN2 principles which demonstrate a >100-fold rate reduction with increased steric hindrance [1]. This reduced reactivity minimizes the formation of unwanted byproducts from over-alkylation or competing elimination pathways, leading to higher purity and yield of the desired thioether in a single step.

Aqueous Biphasic Reactions and Processes Requiring Defined Phase Separation

For reactions conducted in water or aqueous-organic biphasic systems, the unique solubility profile of sodium 2-methyl-2-propanethiolate, as established by comparative measurements against primary and secondary sodium thiolates [1], makes it a key selection criterion. Its distinct aqueous solubility and freezing point behavior enables predictable phase partitioning, which is essential for designing efficient extraction protocols and for applications in continuous flow chemistry where phase separation is a critical control parameter.

Laboratory and Pilot-Scale Syntheses with Controlled-Atmosphere Infrastructure

Given its documented hygroscopic nature and requirement for handling under a nitrogen atmosphere [1], sodium 2-methyl-2-propanethiolate is best suited for research and industrial settings already equipped with gloveboxes, Schlenk lines, or other inert atmosphere capabilities. In these controlled environments, the reagent's high purity (as verified by sodium thiosulfate titration, ≥88%) can be fully exploited, ensuring reliable and reproducible outcomes in sensitive reactions such as the synthesis of radiolabeled ligands [2] or complex organosulfur architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 2-methyl-2-propanethiolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.